molecular formula C19H18ClN3OS B2443537 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide CAS No. 688337-18-0

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2443537
CAS RN: 688337-18-0
M. Wt: 371.88
InChI Key: DYOOJSKGXNJFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide, also known as CDX-085, is a novel small molecule that has been developed for scientific research purposes. It belongs to the class of imidazole-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. In a study by Zhuo Chen and colleagues, they synthesized derivatives of this compound and evaluated their activity against tobacco mosaic virus (TMV) . Specifically, compounds 7b and 7i demonstrated certain anti-TMV activity. This finding suggests potential applications in antiviral drug development.

Antifungal Properties

Sulfonamide derivatives, including this compound, have been associated with antifungal activity . While further research is needed, this property could be relevant for combating fungal infections in agriculture or medicine.

Herbicidal Potential

Sulfonamide derivatives have been explored for herbicidal applications in agriculture . Although specific data on this compound’s herbicidal activity are not mentioned, it falls within the broader category of compounds investigated for weed control.

Tumor Cell Growth Inhibition

In previous work, related 2-alkylthio-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . While not directly tested for this compound, its structural similarity suggests potential applications in cancer research.

Anti-HIV Activity

Although not directly studied for this compound, related indole derivatives have been screened for anti-HIV activity . Considering the structural features, further investigation may reveal its potential in combating HIV.

Heterocyclic Chemistry

The compound’s 1,3,4-thiadiazole moiety places it within the realm of heterocyclic chemistry. Researchers interested in designing novel heterocyclic compounds may find this structure intriguing for synthetic studies .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological system they interact with . The specific mechanism of action for “2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide” is not provided in the available literature.

Future Directions

The future directions for research on “2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide” and other imidazole derivatives are promising, given their broad range of chemical and biological properties . They are important synthons in the development of new drugs, and their derivatives show different biological activities .

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-3-8-17(14(2)11-13)22-18(24)12-25-19-21-9-10-23(19)16-6-4-15(20)5-7-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOJSKGXNJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.